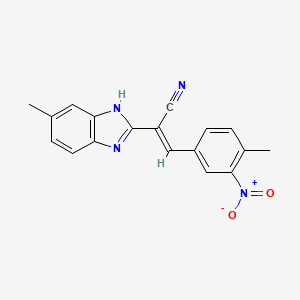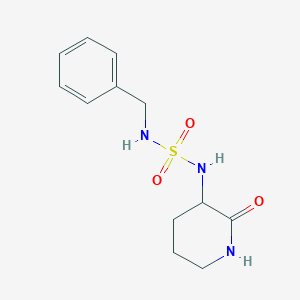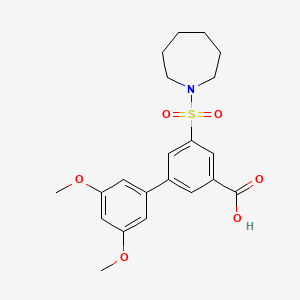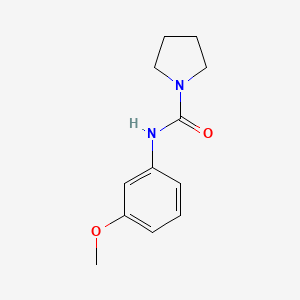![molecular formula C20H24N4O3 B5372672 (3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5372672.png)
(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a cyclopropylcarbamoyl group and a phenyl-pyrazolylmethyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropylcarbamoyl group, and the attachment of the phenyl-pyrazolylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features may allow it to bind to specific proteins or enzymes, making it a useful tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may impart desirable characteristics to these materials, such as increased durability or enhanced performance.
Mechanism of Action
The mechanism of action of (3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Ginsenoside Compound K: A tetracyclic dammarane-type triterpenoid saponin found in ginseng, used in traditional medicine.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses.
Uniqueness
(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows
Properties
IUPAC Name |
(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-19(22-17-6-7-17)14-8-15(20(26)27)11-24(10-14)12-16-9-21-23-18(16)13-4-2-1-3-5-13/h1-5,9,14-15,17H,6-8,10-12H2,(H,21,23)(H,22,25)(H,26,27)/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAAUHUWSGJCIT-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC(CN(C2)CC3=C(NN=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)[C@H]2C[C@@H](CN(C2)CC3=C(NN=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE](/img/structure/B5372589.png)
![2-[(3-Methoxybenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B5372596.png)
![(4R)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B5372604.png)
![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)



![4-chloro-1-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)

![N-{2-[1-(2-biphenylylmethyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B5372637.png)
![1-[4-(Difluoromethoxy)phenyl]-3-(2-fluorophenyl)urea](/img/structure/B5372654.png)

![[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone](/img/structure/B5372663.png)

